molecular formula C18H30OS B4974376 1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene

1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B4974376
M. Wt: 294.5 g/mol
InChI Key: LHBZLYWSFXNRLG-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with three methyl groups and a hexoxy group containing a propan-2-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene typically involves multi-step organic reactions. One common method starts with the alkylation of 1,2,5-trimethylbenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. This reaction forms 1,2,5-trimethyl-3-(6-hydroxyhexoxy)benzene. The hydroxyl group is then converted to a propan-2-ylsulfanyl group using propan-2-thiol and a suitable catalyst, such as a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzene ring and its substituents can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of both the hexoxy and propan-2-ylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different applications .

Properties

IUPAC Name

1,2,5-trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30OS/c1-14(2)20-11-9-7-6-8-10-19-18-13-15(3)12-16(4)17(18)5/h12-14H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZLYWSFXNRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCCCSC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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